molecular formula C11H10N2 B131099 3-Amino-4-phenylpyridine CAS No. 146140-99-0

3-Amino-4-phenylpyridine

Cat. No.: B131099
CAS No.: 146140-99-0
M. Wt: 170.21 g/mol
InChI Key: JXWKYMYEJLKQLL-UHFFFAOYSA-N
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Description

3-Amino-4-phenylpyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWKYMYEJLKQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376589
Record name 3-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146140-99-0
Record name 3-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-amino-4-phenylpyridine derivatives?

A1: The synthesis of this compound derivatives is significant due to their potential as building blocks for complex molecules. Specifically, these derivatives serve as CD ring models of Streptonigrin [, ]. Streptonigrin is a natural product with known antitumor and antibiotic properties. Therefore, developing efficient synthetic routes for these derivatives could contribute to the development of novel therapeutics.

Q2: What is the key reaction involved in synthesizing this compound derivatives as described in the research?

A2: The research highlights a novel synthetic strategy involving a Suzuki coupling reaction [, ]. Initially, 3-pivaloylaminopyridines undergo lithiation with butyl-lithium, followed by iodination to yield 4-iodo-3-pivaloylaminopyridines. These iodinated derivatives then undergo a palladium-catalyzed Suzuki coupling reaction with suitable phenylboronic acids. This crucial step results in the formation of the desired this compound core structure, mimicking the CD ring system of Streptonigrin.

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